![molecular formula C16H16Br2N2OS2 B2483130 Bromuro de 1-(4-bromofenil)-3-hidroxi-3-(tiofen-2-il)-3,5,6,7-tetrahidro-2H-imidazo[2,1-b][1,3]tiazin-1-io CAS No. 1039631-19-0](/img/structure/B2483130.png)

Bromuro de 1-(4-bromofenil)-3-hidroxi-3-(tiofen-2-il)-3,5,6,7-tetrahidro-2H-imidazo[2,1-b][1,3]tiazin-1-io

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

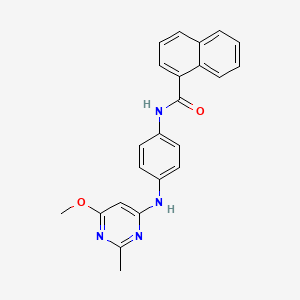

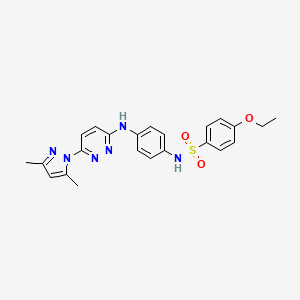

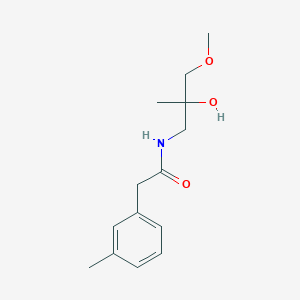

1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C16H16Br2N2OS2 and its molecular weight is 476.25. The purity is usually 95%.

BenchChem offers high-quality 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Esta propiedad lo hace valioso para el diseño de sensores químicos y la detección de compuestos de amina específicos .

- Los investigadores han evaluado la actividad antitumoral de este compuesto contra células de melanoma maligno humano (A375) utilizando el ensayo MTT estándar in vitro .

- Por ejemplo, compuestos relacionados se han utilizado en biosensores modificando electrodos de oro con grupos funcionales .

- Los polímeros microporosos conjugados (CMP) que contienen bloques de construcción similares han mostrado promesa en la catálisis heterogénea .

- Los CMP, incluidos los que tienen grupos funcionales colgantes, se han estudiado para aplicaciones de almacenamiento de gas .

Detección de fluorescencia y detección química

Actividad Antitumoral

Biosensores Electroquímicos

Catálisis Heterogénea

Almacenamiento y Separación de Gases

Antenas de Captación de Luz y Dispositivos Fotónicos

En resumen, este compuesto multifacético es prometedor en la detección química, la investigación antitumoral, los biosensores electroquímicos, la catálisis heterogénea, el almacenamiento de gas y la fotónica. Los investigadores deben explorar más a fondo sus propiedades para desbloquear su máximo potencial en estos diversos campos . 🌟

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . In addition, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxic activity on three human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the presence of water, alcohol, ether, and various organic solvents .

Análisis Bioquímico

Biochemical Properties

Thiazoles, the class of compounds to which it belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the thiazole compound and the biomolecules it interacts with .

Cellular Effects

The cellular effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide are not yet fully known. Thiazoles have been found to have diverse effects on various types of cells and cellular processes . They can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide in laboratory settings are not yet fully known. Thiazoles have been found to have various effects over time in laboratory settings, including effects on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide at different dosages in animal models are not yet fully known. Thiazoles have been found to have various effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways that 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is involved in are not yet fully known. Thiazoles have been found to be involved in various metabolic pathways, interacting with a variety of enzymes and cofactors .

Transport and Distribution

The transport and distribution of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide within cells and tissues are not yet fully known. Thiazoles have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide and its effects on activity or function are not yet fully known. Thiazoles have been found to be localized in various subcellular compartments or organelles, influencing their activity or function .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN2OS2.BrH/c17-12-4-6-13(7-5-12)18-11-16(20,14-3-1-9-21-14)19-8-2-10-22-15(18)19;/h1,3-7,9,20H,2,8,10-11H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBQTZOFFMDKFL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Br)SC1.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Br2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)

![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)

![4,5-dimethyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2483050.png)

![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)